molecular formula C9H17NO2 B13273120 4,9-Dioxa-1-azaspiro[5.6]dodecane

4,9-Dioxa-1-azaspiro[5.6]dodecane

Cat. No.: B13273120
M. Wt: 171.24 g/mol
InChI Key: KQULVJFQBDGAHK-UHFFFAOYSA-N
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Description

Significance of Spiroheterocycles as Privileged Scaffolds in Organic and Medicinal Chemistry

Spiroheterocycles are considered "privileged scaffolds" because they can interact with a wide range of biological targets with high affinity and selectivity. researchgate.netgoogle.com Their inherent rigidity and three-dimensional nature allow for a precise spatial arrangement of functional groups, which can lead to enhanced binding with proteins and other biological macromolecules. bldpharm.com This often translates to improved potency and a more desirable pharmacokinetic profile for drug candidates. nih.gov The introduction of a spirocyclic core into a molecule can also increase its novelty and provide a pathway to new intellectual property. nih.gov

The utility of spiroheterocycles is evident in the numerous examples of their incorporation into biologically active molecules and approved drugs. bldpharm.com These scaffolds are found in compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and antiviral agents. nih.govbeilstein-journals.orgnih.gov The development of new synthetic methods to access diverse and complex spiroheterocyclic systems continues to be an active area of research, further expanding their potential in drug discovery. nih.gov

Structural Characteristics and Nomenclature of Dioxa-Azaspiro[5.6]dodecane Systems

The compound 4,9-Dioxa-1-azaspiro[5.6]dodecane belongs to the family of dioxa-azaspiro[5.6]dodecanes. The systematic name reveals its key structural features:

Spiro[5.6]dodecane: This indicates a spirocyclic system where the spiro atom connects a six-membered ring and a seven-membered ring. The numbers in the brackets, 5 and 6, denote the number of atoms in each ring attached to the spiro atom. Dodecane signifies a total of twelve atoms in the bicyclic system.

4,9-Dioxa: This prefix indicates the presence of two oxygen atoms at positions 4 and 9 of the spirocyclic framework.

1-Aza: This indicates the presence of a nitrogen atom at position 1.

The numbering of the spirocyclic system starts from an atom in the smaller ring adjacent to the spiro atom and proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring.

Different isomers of dioxa-azaspiro[5.6]dodecane exist, depending on the relative positions of the heteroatoms. For instance, 3,8-dioxa-11-azaspiro[5.6]dodecane and 3,10-dioxa-7-azaspiro[5.6]dodecane are other possible constitutional isomers. uni.luuni.lu

Table 1: Structural Isomers of Dioxa-Azaspiro[5.6]dodecane

Compound NameMolecular FormulaInChIKey
This compoundC₉H₁₇NO₂Not Available
3,8-Dioxa-11-azaspiro[5.6]dodecaneC₉H₁₇NO₂JMCANWXKEVZZPJ-UHFFFAOYSA-N
3,10-Dioxa-7-azaspiro[5.6]dodecaneC₉H₁₇NO₂ASWOTAGCRDJKOF-UHFFFAOYSA-N
3,7-Dioxa-10-azaspiro[5.6]dodecaneC₉H₁₇NO₂Not Available

Research Context Pertaining to this compound and Analogous Azaspiroketals

While specific research on this compound is not extensively documented in publicly available literature, the broader class of azaspiroketals, to which it belongs, is of significant interest. Azaspiroketals are a key structural motif in a number of natural products and have been the target of numerous synthetic efforts.

The synthesis of analogous spirocyclic systems often involves strategies such as intramolecular cyclization reactions. For example, the synthesis of spiro-γ-lactones, which share a similar spirocyclic core, has been achieved through acid-mediated hydrolysis and cyclization. beilstein-journals.org The biological evaluation of various azaspiro analogs has demonstrated their potential as antibacterial and antitubercular agents. nih.gov For instance, the replacement of a morpholine (B109124) moiety with a 2-oxa-6-azaspiro[3.3]heptane in linezolid (B1675486) analogues has led to compounds with significant antimicrobial activity. nih.gov

Research into related spiroborate salts derived from natural products has also shown that the spirocyclic structure can enhance biological activity, such as antioxidant and antimicrobial properties. nih.gov This suggests that the unique conformational constraints imposed by the spiro center in compounds like this compound could be advantageous for biological applications. Further investigation into the synthesis and biological properties of this specific scaffold is warranted to fully explore its potential in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4,10-dioxa-1-azaspiro[5.6]dodecane

InChI

InChI=1S/C9H17NO2/c1-2-9(3-6-11-5-1)8-12-7-4-10-9/h10H,1-8H2

InChI Key

KQULVJFQBDGAHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC1)COCCN2

Origin of Product

United States

Synthetic Methodologies for 4,9 Dioxa 1 Azaspiro 5.6 Dodecane and Congeneric Spiroketal Azacycles

General Synthetic Strategies for Spiroketal and Nitrogen-Containing Spirocyclic Ring Systems

The construction of spiroketal and nitrogen-containing spirocyclic ring systems is a cornerstone of modern synthetic chemistry, driven by the prevalence of these motifs in a vast array of natural products and medicinally important compounds. The inherent three-dimensionality and conformational rigidity of spirocycles make them attractive scaffolds in drug discovery.

General approaches to spiroketals often rely on the intramolecular cyclization of a dihydroxy ketone or its synthetic equivalent. This acid- or base-catalyzed process, known as spiroketalization, is typically under thermodynamic control, favoring the formation of the most stable spiroketal isomer. The stability is influenced by several factors, including the anomeric effect, steric interactions, and the presence of hydrogen bonding.

For nitrogen-containing spirocycles, synthetic strategies often involve the construction of a key precursor that incorporates both the nitrogen-containing ring and a side chain amenable to cyclization. Common methods include:

Intramolecular Cycloadditions: Diels-Alder reactions, in particular, have been employed to construct the core structure of azaspirocycles.

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes, allows for the formation of unsaturated rings from acyclic diene precursors.

Intramolecular Alkylation or Acylation: The cyclization of a nitrogen-containing ring onto an electrophilic side chain is a fundamental approach.

Pictet-Spengler Reaction: This reaction is a classic method for constructing tetrahydroisoquinoline and related nitrogen-containing ring systems, which can be further elaborated into spirocycles.

The choice of strategy is often dictated by the desired ring sizes, substitution patterns, and stereochemical outcomes.

Synthetic StrategyDescriptionKey Features
Intramolecular Spiroketalization Cyclization of a dihydroxy ketone precursor.Typically acid- or base-catalyzed; thermodynamically controlled.
Intramolecular Cycloadditions Formation of the spirocyclic core via reactions like Diels-Alder.Can establish multiple stereocenters in a single step.
Ring-Closing Metathesis (RCM) Formation of unsaturated rings from acyclic dienes.Catalyzed by transition metals (e.g., Ruthenium); versatile for various ring sizes.
Intramolecular Alkylation/Acylation Cyclization of a nitrogen-containing ring onto an electrophilic side chain.A fundamental and widely used method.
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.Primarily for the synthesis of tetrahydroisoquinoline-based systems.

Specific Synthetic Routes to Dioxa-Azaspiro[5.6]dodecanes

Preparation of Key Intermediates for Spirocyclization

The key intermediate for the synthesis of 4,9-Dioxa-1-azaspiro[5.6]dodecane would be an N-substituted piperidin-4-one bearing a dihydroxyalkyl chain. A potential precursor is 1-(2,3-dihydroxypropyl)piperidin-4-one .

The synthesis of this intermediate could be achieved through several methods:

Alkylation of Piperidin-4-one: Commercially available piperidin-4-one can be N-alkylated with a suitable three-carbon electrophile containing protected hydroxyl groups, such as a protected glycidyl (B131873) ether or a dihydroxypropyl halide. Subsequent deprotection would yield the desired diol.

Reductive Amination: The reaction of piperidin-4-one with a dihydroxy-functionalized aldehyde, such as glyceraldehyde, under reductive amination conditions would directly install the N-dihydroxypropyl substituent.

Another critical component for forming the seven-membered dioxepane ring is a precursor that can be transformed into a diol. The synthesis of 1,4-dioxepan-6-one (B569424) has been reported and could serve as a model for constructing the seven-membered ring.

Cyclization Reactions for Spiro[5.6]dodecane Core Formation

With the key dihydroxy ketone intermediate in hand, the final and crucial step is the intramolecular spiroketalization to form the this compound core. This reaction is typically catalyzed by acid.

The treatment of 1-(2,3-dihydroxypropyl)piperidin-4-one with a catalytic amount of a Brønsted or Lewis acid would promote the cyclization of the two hydroxyl groups onto the ketone carbonyl, forming the spiroketal linkage. The reaction conditions, such as the choice of acid and solvent, would be critical in controlling the yield and stereoselectivity of the product.

IntermediateSynthetic ApproachCyclization Method
1-(2,3-dihydroxypropyl)piperidin-4-one Alkylation of piperidin-4-one or Reductive AminationAcid-catalyzed intramolecular spiroketalization
N-protected piperidine (B6355638) with a dihydroxyalkyl chain Multi-step synthesis involving protection/deprotection strategiesAcid-catalyzed intramolecular spiroketalization

Catalytic Approaches in Azaspiroketal Synthesis

Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods for the construction of complex molecular architectures, including azaspiroketals. These methods often offer milder reaction conditions, higher efficiency, and greater control over stereochemistry compared to traditional approaches.

Transition Metal-Catalyzed Cyclizations (e.g., Rhodium(II), Gold, Ruthenium-catalyzed Ring-Closing Metathesis)

Transition metals have proven to be exceptionally versatile in catalyzing a wide range of transformations suitable for spirocycle synthesis.

Rhodium(II)-Catalyzed Reactions: Rhodium(II) catalysts are well-known for their ability to catalyze carbene and nitrene transfer reactions. These reactive intermediates can participate in intramolecular C-H insertion or cyclopropanation reactions, which can be precursors to spirocyclic systems.

Gold-Catalyzed Cyclizations: Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. Intramolecular hydroalkoxylation and related cyclizations of appropriately functionalized precursors can lead to the formation of spiroketals under mild conditions.

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): RCM has revolutionized the synthesis of cyclic compounds. For the synthesis of a this compound precursor, an acyclic diene containing the necessary nitrogen and oxygen atoms could be designed. Subsequent RCM would form the seven-membered ring, followed by further transformations to install the spiroketal.

Organocatalysis in Spiroheterocycle Construction

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral organocatalysts can promote a variety of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions, with high enantioselectivity.

For the synthesis of azaspiroketals, organocatalysis can be employed to set key stereocenters in the precursor molecules. For instance, a chiral amine or phosphoric acid catalyst could be used to control the stereochemistry of a Michael addition to form a substituted piperidine precursor. This enantiomerically enriched precursor could then be carried forward to the final spiroketal.

Catalytic MethodCatalyst TypeApplication in Azaspiroketal Synthesis
Rhodium(II) Catalysis Rhodium(II) carboxylatesIntramolecular C-H insertion or cyclopropanation of diazo compounds.
Gold Catalysis Au(I) or Au(III) complexesIntramolecular hydroalkoxylation of alkynols or allenes.
Ruthenium-Catalyzed RCM Grubbs' or Hoveyda-Grubbs' catalystsRing closure of acyclic dienes to form cyclic precursors.
Organocatalysis Chiral amines, phosphoric acids, etc.Asymmetric synthesis of key intermediates with controlled stereochemistry.

Mechanistic Investigations of 4,9 Dioxa 1 Azaspiro 5.6 Dodecane Formation and Reactivity

Elucidation of Reaction Mechanisms in Spiroheterocycle Formation

The synthesis of spiroheterocycles such as 4,9-Dioxa-1-azaspiro[5.6]dodecane typically proceeds through the acid-catalyzed cyclization of a dihydroxyketone or a related precursor. The mechanism of this transformation is not a simple dehydration but rather a carefully orchestrated sequence of events involving several key intermediates and transition states that ultimately determine the structure of the final product.

The prevailing mechanism for the acid-catalyzed formation of spiroketals involves the generation of a crucial oxocarbenium ion intermediate. researchgate.netwikipedia.org In the context of forming this compound from an appropriate acyclic precursor, the process is initiated by the protonation of a carbonyl group, followed by the intramolecular attack of a distal hydroxyl group to form a cyclic hemiacetal. Subsequent protonation of the remaining hydroxyl group and its elimination as a water molecule leads to the formation of a highly reactive oxocarbenium ion. This cation is stabilized by resonance, with the positive charge delocalized between the carbon and oxygen atoms. wikipedia.org

The geometry of this oxocarbenium ion is critical in dictating the subsequent cyclization step. Computational studies on related systems suggest that these ions are not always long-lived, and the cyclization can proceed via a concerted or nearly concerted mechanism where the nucleophilic attack of the second hydroxyl group occurs almost simultaneously with the departure of the leaving group. acs.org The lifetime of the oxocarbenium ion can be influenced by the reaction conditions and the structure of the substrate.

Enolether intermediates can also play a role in certain spiroketalization pathways, particularly under conditions that favor elimination over substitution. While less common in the direct acid-catalyzed cyclization of dihydroxyketones, they can be important in alternative synthetic strategies.

In some instances, particularly in catalyzed reactions, the formation of Van der Waals complexes between the substrate and a catalyst can pre-organize the molecule for cyclization, influencing the stereochemical outcome. This is especially relevant in asymmetric catalysis where a chiral catalyst creates a specific environment for the reaction to occur.

The general pathway for the formation of this compound via an oxocarbenium ion intermediate is outlined below:

Protonation of the keto group of the acyclic precursor.

First cyclization (hemiacetal formation): Intramolecular attack of one of the hydroxyl groups onto the protonated carbonyl.

Activation and Elimination: Protonation of the second hydroxyl group, followed by elimination of water to form the oxocarbenium ion.

Second cyclization (spiroketal formation): Intramolecular attack of the remaining hydroxyl group on the oxocarbenium ion to form the spiroketal ring system.

Deprotonation to yield the final this compound.

The stereochemical outcome of the spiroketalization is largely determined by the energy of the various possible transition states leading to the different stereoisomers. For the formation of this compound, the final cyclization step involving the attack of the nucleophilic hydroxyl group on the oxocarbenium ion is stereodetermining.

Computational studies and kinetic analyses of similar spiroketalizations have provided insight into the nature of these transition states. acs.orgresearchgate.net The geometry of the transition state is influenced by several factors, including:

Anomeric Effect: The preference for an axial orientation of an electronegative substituent on a heterocyclic ring. In the transition state, this translates to a preference for an approach of the nucleophile that leads to an anomeric stabilization in the product.

Steric Interactions: Minimization of steric clashes between substituents on the forming rings.

Torsional Strain: Avoidance of eclipsing interactions along the bonds of the molecule.

The reaction progresses from the oxocarbenium ion through a transition state that resembles the product in terms of the developing bond between the nucleophilic oxygen and the electrophilic carbon. The energy of this transition state is a key determinant of the reaction rate and the observed selectivity. acs.org A lower energy transition state will lead to the preferential formation of the corresponding stereoisomer.

Transition State FeatureInfluence on Reaction Progress
Energy Barrier Determines the rate of spiroketal formation. A lower barrier leads to a faster reaction.
Geometry Dictates the stereochemical outcome (diastereoselectivity and enantioselectivity).
Charge Distribution A significant accumulation of positive charge is often observed in the transition state. acs.org

The electronic and steric properties of the substrate have a profound impact on the selectivity of the spiroketalization reaction.

Electronic Effects: Electron-withdrawing or electron-donating groups near the reacting centers can influence the stability of the oxocarbenium ion intermediate and the transition state. For instance, electron-donating groups can stabilize the positive charge of the oxocarbenium ion, potentially affecting the reaction rate. The basicity of the nitrogen atom in the precursor to this compound can also play a role by influencing the protonation state of the molecule under acidic conditions.

Steric Effects: The steric bulk of substituents on the backbone of the precursor molecule can direct the cyclization to favor the formation of one stereoisomer over another. Bulky groups will tend to occupy equatorial positions in the most stable conformation of the transition state, thereby dictating the stereochemistry of the newly formed spirocenter.

In the case of this compound, the substitution pattern on both the piperidine (B6355638) and the tetrahydropyran (B127337) rings of the precursor will be critical in determining the final stereochemistry.

Understanding Stereochemical Control and Diastereoselectivity in Spiroketal Azacycle Synthesis

The synthesis of spiroketal azacycles like this compound often results in the formation of multiple diastereomers. Achieving high diastereoselectivity is a key challenge and is typically controlled by thermodynamic or kinetic factors.

Under thermodynamic control , the reaction is allowed to equilibrate, and the most stable diastereomer is the major product. The stability of the final spiroketal is governed by factors such as the anomeric effect, steric interactions, and intramolecular hydrogen bonding. researchgate.net

Under kinetic control , the major product is the one that is formed the fastest, which is determined by the lowest energy transition state. Kinetic control is often achieved at lower temperatures and with non-equilibrating conditions. The use of chelating metals can also enforce a specific transition state geometry, leading to high kinetic diastereoselectivity. acs.org

For this compound, the relative orientation of the substituents on both rings will be determined by the preferred conformation of the cyclizing intermediate. The presence of the nitrogen atom can also influence stereoselectivity by participating in hydrogen bonding or by altering the conformational preferences of the piperidine ring.

Analysis of Isomerization and Epimerization Processes in Spiroketals

Spiroketals are known to be susceptible to isomerization and epimerization under acidic conditions. researchgate.net This process typically occurs through the reversible formation of the oxocarbenium ion intermediate, which can then be trapped by the nucleophilic hydroxyl group from either face, leading to a mixture of stereoisomers. Over time, this equilibration will lead to a thermodynamically controlled product distribution.

Interestingly, the presence of a basic nitrogen atom within the spiroketal structure, as in this compound, can confer significant resistance to acid-mediated isomerization and epimerization. researchgate.netacs.org This has been observed in related natural products like the lycibarbarines. acs.org

The proposed mechanism for this enhanced stability involves the protonation of the basic nitrogen atom under acidic conditions. This creates a positive charge on the nitrogen, which then exerts a powerful electron-withdrawing inductive effect. This effect destabilizes the formation of the adjacent oxocarbenium ion that is required for epimerization. By increasing the energy barrier for the formation of the oxocarbenium ion, the rate of isomerization and epimerization is significantly reduced.

FactorEffect on Isomerization/Epimerization
Acid Concentration Higher acid concentration generally promotes isomerization/epimerization.
Temperature Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization.
Basic Nitrogen Atom The presence of a basic nitrogen atom significantly hinders isomerization and epimerization by destabilizing the key oxocarbenium ion intermediate. researchgate.netacs.org

This resistance to isomerization is a crucial feature, as it allows for the isolation and study of specific, kinetically favored stereoisomers that might otherwise be inaccessible.

In-depth Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases for the specific compound This compound reveals a significant lack of detailed, publicly available information regarding its structural elucidation and conformational analysis. While the systematic name defines a clear chemical structure—a spirocyclic system containing a piperidine ring and a seven-membered 1,4-dioxepane ring sharing a single carbon atom—specific experimental data from advanced spectroscopic and crystallographic techniques are not readily found in accessible research publications or databases.

Extensive searches for dedicated studies on this compound have not yielded the specific data required to populate a detailed analysis of its nuclear magnetic resonance (NMR) spectra, high-resolution mass spectrometry (HRMS) fragmentation, X-ray crystal structure, or computational and experimental conformational preferences.

Information is available for structurally related, but distinct, compounds such as tetraoxaspirododecane derivatives and other aza-dioxa-spiro systems. For instance, studies on N,N′-bis(aryl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamines have confirmed their structures using NMR, mass spectrometry, and X-ray diffraction. However, these findings are not directly transferable to the specific regio- and stereochemistry of this compound.

Consequently, without specific research focused solely on this compound, a detailed discussion on the following topics, as requested, cannot be provided:

Structural Elucidation and Conformational Analysis of 4,9 Dioxa 1 Azaspiro 5.6 Dodecane Systems

Theoretical and Computational Chemistry Studies on Dioxa Azaspiro 5.6 Dodecanes

Quantum Chemical Calculations for Electronic Structure and Energetic Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and energetic properties of dioxa-azaspiro[5.6]dodecanes. The B3LYP functional, combined with a suitable basis set, is a commonly used level of theory for these investigations.

These calculations provide detailed information about:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the ground state and any stable conformers.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which are crucial for understanding reactivity.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman data to confirm the structure and identify characteristic vibrational modes.

Thermochemical Data: Enthalpies of formation, Gibbs free energies, and entropies can be computed, providing a basis for understanding the molecule's stability.

Computational Analysis of Reaction Energetics and Kinetics of Formation Mechanisms

Computational chemistry is extensively used to model the formation of spiroketal systems, providing a detailed picture of the reaction landscape. For 4,9-Dioxa-1-azaspiro[5.6]dodecane, this involves studying the cyclization reactions that lead to the formation of the spirocyclic core.

By mapping the potential energy surface of the formation reaction, computational models can identify transition states—the high-energy intermediates that connect reactants, intermediates, and products. The energy difference between the reactants and a transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

For the formation of related spiroketals, the rate-determining step is often found to be the second cyclization event, which establishes the spirocenter. The specific activation energies will depend on the reaction conditions and the precise precursors involved.

Spiroketalization can often lead to multiple stereoisomers. Computational analysis helps to distinguish between thermodynamic and kinetic control of the reaction outcome.

Thermodynamic Control: The product distribution is governed by the relative stability (Gibbs free energy) of the final products. The most stable isomer will be the major product if the reaction is allowed to reach equilibrium.

Kinetic Control: The product distribution is determined by the relative activation energies of the pathways leading to different isomers. The product formed via the lowest energy barrier will predominate, especially under conditions where the reaction is irreversible.

For many spiroketal systems, the anomeric and stereoelectronic effects play a significant role in determining the relative stability of the isomers, which can be accurately modeled using computational methods.

Molecular Modeling and Dynamics Simulations for Conformational Flexibility and Ring Inversion

The spirocyclic structure of this compound, consisting of a six-membered piperidine (B6355638) ring and a seven-membered oxepane (B1206615) ring, imparts significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore this flexibility over time.

MD simulations can reveal:

Conformational Isomers: The various chair, boat, and twist-boat conformations accessible to the six-membered ring, and the corresponding conformations of the seven-membered ring.

Ring Inversion Barriers: The energy barriers associated with the interconversion between different ring conformations can be calculated, providing insight into the dynamic nature of the molecule.

Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the environment on conformational preferences can be studied.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are invaluable for predicting the reactivity and selectivity of this compound in various chemical transformations.

Fukui Functions and Local Softness: These reactivity indices, derived from DFT calculations, can predict the most likely sites for nucleophilic or electrophilic attack on the molecule.

Reaction Pathway Modeling: By simulating the approach of a reactant and calculating the energy profile of the reaction, it is possible to predict the most favorable reaction pathway and the likely stereochemical outcome. This is particularly useful for designing stereoselective syntheses involving the spiroketal moiety.

Through these computational approaches, a comprehensive theoretical understanding of this compound can be developed, guiding experimental work and enabling the rational design of new synthetic routes and applications.

Broader Academic Implications and Future Research Directions

Role of 4,9-Dioxa-1-azaspiro[5.6]dodecane as a Scaffold for Novel Chemical Building Blocks

The this compound framework is a prime example of a spirocyclic system that serves as a valuable scaffold for creating novel chemical building blocks. Spirocycles, by their nature, offer a distinct three-dimensional geometry that is a departure from the predominantly flat structures of many traditional aromatic building blocks. sigmaaldrich.com This inherent three-dimensionality provides access to underexplored regions of chemical space and allows for the precise spatial arrangement of functional groups. sigmaaldrich.com The rigid structure of spirocyclic modules defines the orientation of substituents, which is a highly sought-after feature in medicinal chemistry for designing molecules with specific biological targets. sigmaaldrich.com

The versatility of the this compound scaffold is enhanced by the presence of the nitrogen atom, which acts as a key point for diversification. nih.gov This allows for the introduction of various substituents to modulate physicochemical properties like aqueous solubility and metabolic stability. sigmaaldrich.com Such modifications are crucial in drug discovery for optimizing the pharmacological profile of a lead compound. The ability to create libraries of diverse spirocyclic compounds from a single core structure makes these scaffolds powerful tools for high-throughput screening and the discovery of new bioactive molecules. sigmaaldrich.comnih.gov Research into related azaspirocycles has shown that these building blocks can be used to synthesize highly functionalized molecules with multiple "exit vectors" for further chemical modification, highlighting their significance in drug design and discovery. nih.gov

Rational Design of Spirocyclic Systems Based on Structural and Mechanistic Insights

The rational design of spirocyclic systems like this compound is deeply rooted in understanding their fundamental structural and mechanistic characteristics. The development of new spirocyclic molecules is not a matter of trial and error but is guided by precise structural knowledge and insights into reaction mechanisms. Computational analysis and conformational studies are essential tools in predicting the three-dimensional shapes and stability of these molecules. These studies help elucidate the stereoelectronic effects, such as the anomeric effect, that are critical in governing the structure and reactivity of the spiroketal core.

Mechanistic studies into the formation and cleavage of the spiroketal are also vital. This knowledge allows chemists to control the stereochemical outcomes of synthetic reactions and to design spirocycles that are stable under certain conditions but can be selectively broken down at a target site, a key feature for applications like prodrugs and controlled-release systems. The structural data obtained from techniques like X-ray crystallography and NMR spectroscopy on derivatives provide a solid foundation for building structure-activity relationships (SAR). By systematically altering the spirocyclic scaffold and evaluating the impact on biological activity, researchers can develop predictive models to design more potent and selective compounds. This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry.

Contribution to Methodological Advancements in Spiroheterocycle Synthesis

The synthesis of spiroheterocycles, including structures related to this compound, has been a significant driver of innovation in synthetic organic chemistry. nih.gov The construction of the spirocyclic core, which features a sterically demanding quaternary carbon center, poses a considerable synthetic challenge that has spurred the development of novel and efficient methodologies. nih.govrsc.org

Key advancements include the refinement of intramolecular cyclization reactions, which are crucial for forming the spirocyclic framework. Furthermore, the quest for enantiomerically pure spirocycles has propelled progress in asymmetric synthesis, leading to the development of sophisticated chiral catalysts and auxiliaries. rsc.org N-Heterocyclic carbene (NHC) organocatalysis, for example, has emerged as a powerful strategy for the asymmetric synthesis of complex spiroheterocycles from simple starting materials under mild conditions. mdpi.com Transition metal-catalyzed reactions have also been instrumental, with methods like gold-catalyzed asymmetric spiroketalisation expanding the toolkit for creating these structures. nih.gov Additionally, radical cascade reactions combined with dearomatization processes represent a modern and powerful avenue for accessing complex spirocyclic molecules in a single step. researchgate.net These methodological advancements are not limited in application to spirocycles but have broader implications for the synthesis of other complex molecular architectures.

Exploration of Bioisosteric Potential and Scaffold Hopping with Azaspirocyclic Derivatives in Chemical Biology

In medicinal chemistry, bioisosterism and scaffold hopping are critical strategies for lead generation and optimization. researchgate.netnih.gov Bioisosteric replacement involves substituting one part of a molecule with another that has similar biological properties, while scaffold hopping replaces the core structure of a molecule to enter novel chemical space or improve properties. researchgate.netnih.gov Azaspirocyclic derivatives, such as those based on the this compound framework, are excellent candidates for these strategies. chemrxiv.org

The three-dimensional and rigid nature of azaspirocycles makes them ideal bioisosteric replacements for traditional flat aromatic rings. sigmaaldrich.com This "scaffold hop" can lead to significant improvements in a drug candidate's profile, including enhanced selectivity, reduced toxicity, better metabolic stability, and improved pharmacokinetic properties like solubility. u-strasbg.fr By mimicking the spatial arrangement of a known ligand's functional groups with a novel core structure, spirocyclic scaffolds can help overcome patent limitations and lead to the development of next-generation therapeutics. u-strasbg.fr For instance, research on related 1,4-dioxa-8-azaspiro[4.5]decane derivatives for imaging σ1 receptors in tumors demonstrates the therapeutic potential of this class of compounds, where the scaffold's properties are tuned for high affinity and selectivity. nih.gov

Development of Novel Chemical Transformations Involving Spiroketal Azacycles

The unique structure of spiroketal azacycles like this compound provides a fertile ground for the discovery of new chemical reactions. The reactivity of the spiroketal group, which can undergo transformations under various conditions, allows for its use as a versatile synthetic intermediate.

Research in this area focuses on developing novel ring-opening, ring-closing, and rearrangement reactions. These transformations can convert the spiroketal azacycle into other complex heterocyclic systems, offering a divergent approach to molecular diversity. For example, multicomponent reactions have been developed for the one-pot synthesis of related tetraoxaspirododecane-diamines, showcasing an efficient method to build complex spiro structures. nih.gov The nitrogen atom within the azaspirocycle can also be used to direct chemical reactions to specific sites on the molecule, enabling selective C-H functionalization. Such methods are highly sought after as they represent a more atom-economical and efficient way to synthesize complex derivatives. The ongoing exploration of the reactivity of these spirocycles continues to expand the synthetic chemist's toolkit and provides access to novel molecular architectures for various applications.

Q & A

Q. What are the primary synthetic routes for 4,9-Dioxa-1-azaspiro[5.6]dodecane, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization reactions using diols and amines under acidic or catalytic conditions. For example, macrocyclic compounds with dispiro units (e.g., similar spiro structures) are synthesized via multistep protocols involving esterification, ring-closing, and purification via column chromatography . Yield optimization requires factorial design experiments to assess variables like temperature, solvent polarity, and catalyst loading. For instance, adjusting the molar ratio of reactants and reaction time can mitigate side products like linear oligomers. Characterization via NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm structural integrity .

Q. How can researchers confirm the spirocyclic structure of this compound experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic

  • NMR Spectroscopy: Distinct splitting patterns in ¹H NMR (e.g., deshielded protons near the spiro junction) and ¹³C NMR (quaternary carbons at the spiro center) are diagnostic .
  • X-ray Crystallography: Resolves spatial arrangement, bond angles, and ring strain. For analogous spiro compounds, deviations from ideal tetrahedral angles (e.g., 109.5°) indicate strain .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₂₄N₂O₂ for 4,9-Dioxa-1,12-dodecanediamine derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Store at 0–6°C in airtight containers to prevent degradation. Compounds with azaspiro motifs may hydrolyze under humid conditions .
  • Handling: Use fume hoods and personal protective equipment (PPE) due to skin corrosion (Category 1B) and sensitization risks. Avoid contact with oxidizing agents, as some spiro compounds release toxic gases upon decomposition .
  • Waste Disposal: Follow 6.1A hazardous material guidelines (combustible, acute toxicity) .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of novel this compound derivatives with enhanced stability?

Methodological Answer:

  • Conceptual Frameworks: Use density functional theory (DFT) to predict electronic and steric effects. For example, substituents on the spiro nitrogen may alter ring puckering and stability .
  • Structure-Activity Relationships (SAR): Link computational models (e.g., COMSOL Multiphysics) to experimental data. AI-driven simulations can predict optimal substituents for thermal stability or solubility .
  • Hypothesis Testing: Compare predicted vs. observed melting points or degradation rates to refine models .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Data Triangulation: Cross-validate NMR, IR, and MS results. For example, unexpected IR carbonyl peaks in azaspiro compounds may indicate oxidation byproducts .
  • Dynamic Effects: Variable-temperature NMR can resolve conformational averaging (e.g., ring-flipping) that obscures splitting patterns .
  • Crystallography as Arbiter: Resolve ambiguities (e.g., axial vs. equatorial substituents) via single-crystal X-ray diffraction .

Q. What advanced methodologies optimize the scalability of this compound synthesis for academic research?

Methodological Answer:

  • Flow Chemistry: Continuous flow systems improve reproducibility and reduce side reactions in multistep syntheses .
  • Process Control: Implement real-time monitoring (e.g., in-line FTIR) to adjust parameters like pH and temperature dynamically .
  • Green Chemistry: Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to align with CRDC sustainability goals .

Q. How can AI enhance the study of this compound’s reactivity in complex systems?

Methodological Answer:

  • Predictive Modeling: Train machine learning algorithms on reaction databases to forecast regioselectivity in spiro ring functionalization .
  • Automated Laboratories: AI-driven robotic platforms execute high-throughput screening of reaction conditions (e.g., catalyst libraries) .
  • Data Integration: Combine quantum mechanical calculations with experimental kinetics to refine transition-state models .

Methodological Notes

  • Experimental Design: Pre-test/post-test control group designs (e.g., factorial experiments) isolate variables affecting yield/purity .
  • Data Validation: Use reference standards (e.g., NIST-certified spectra) to calibrate instruments and minimize systematic errors .
  • Ethical Compliance: Adhere to institutional review protocols for hazardous material handling and data transparency .

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